4-Methylpyridine-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

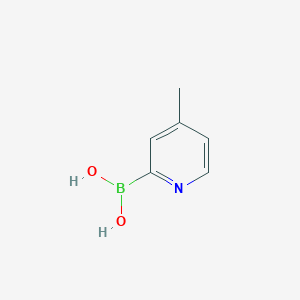

2D Structure

Properties

IUPAC Name |

(4-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRJYCBMVWNLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376413 | |

| Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372963-48-9 | |

| Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Methylpyridine-2-boronic acid (CAS: 372963-48-9): Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of 4-Methylpyridine-2-boronic acid (CAS Number 372963-48-9), a pivotal reagent in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's physicochemical properties, safety protocols, primary applications, and detailed experimental procedures.

Core Properties and Specifications

This compound, also known as 4-picoline-2-boronic acid, is a heterocyclic organoboron compound.[1] Its structure, featuring a pyridine ring, makes it an invaluable building block for introducing the 4-methylpyridinyl moiety into more complex molecules.[1] It is primarily recognized for its role as a coupling partner in Suzuki-Miyaura reactions.[1]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 372963-48-9 | [1][2][3] |

| Molecular Formula | C₆H₈BNO₂ | [1][2] |

| Molecular Weight | 136.95 g/mol | [1][2][3] |

| IUPAC Name | (4-methylpyridin-2-yl)boronic acid | [2][3] |

| Appearance | White solid / crystals | [1][4] |

| Melting Point | 156.7 °C | [4] |

| Boiling Point | 335.5 °C at 760 mmHg | [4] |

| Density | 1.18 g/cm³ | [4] |

| Purity | ≥95% | [1] |

| Topological Polar Surface Area | 53.4 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| InChI Key | CGRJYCBMVWNLPD-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | B(C1=NC=CC(=C1)C)(O)O |[3] |

Synthesis Pathway

The synthesis of pyridinylboronic acids is commonly achieved through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate and subsequent acidic hydrolysis. This multi-step process is a fundamental method for preparing versatile boronic acid reagents for cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[5][6] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and application of this compound.

Synthesis of this compound

This protocol describes a general method adapted from procedures for structurally similar pyridyl boronic acids.[8]

-

Materials: 2-bromo-4-methylpyridine, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate (B(O-iPr)₃), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2-bromo-4-methylpyridine (1.0 equiv) in anhydrous THF under an inert argon or nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour.

-

Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding aqueous HCl (2M) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Suzuki-Miyaura Coupling Using this compound

This protocol is a representative procedure for the cross-coupling of an aryl bromide with this compound.[5][7][9]

-

Materials: Aryl bromide (1.0 equiv), this compound (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture), Inert gas (Nitrogen or Argon).

-

Procedure:

-

To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

-

Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography to obtain the desired biaryl compound.

-

Applications in Drug Discovery and Materials Science

Boronic acids are integral to modern medicinal chemistry, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, containing a boronic acid moiety.[10] This functional group can form reversible covalent bonds with biological targets, offering a unique mechanism of action.[11]

This compound serves as a critical intermediate for synthesizing molecules with therapeutic potential.[6] The pyridine scaffold is a privileged structure in drug discovery, and the ability to functionalize it through Suzuki-Miyaura coupling allows for the rapid exploration of chemical space to identify lead compounds.[6] Beyond pharmaceuticals, this compound is also used in materials science to develop sensors, catalysts, and functional polymers.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 2: GHS Safety Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |

| Storage | Store in a cool, dry place. Keep container tightly closed. Recommended storage temperatures range from 0-8°C to under -20°C in an inert atmosphere.[1] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[12] |

This guide consolidates key technical information for this compound, highlighting its importance as a versatile synthetic building block. Its continued use in academic and industrial research underscores its value in advancing the fields of drug discovery, organic synthesis, and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (4-METHYLPYRIDIN-2-YL)BORONIC ACID | CAS 372963-48-9 [matrix-fine-chemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methylpyridine-2-boronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Methylpyridine-2-boronic acid. This versatile reagent is of significant interest in medicinal chemistry and materials science, primarily for its role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Core Physical and Chemical Properties

This compound is a white solid that serves as a key building block in organic synthesis.[1] Due to its inherent instability, which is characteristic of many 2-pyridylboronic acids, precise experimental data for some physical properties are limited.[2][3] The available data, including predicted values, are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 372963-48-9 | [1][4][5][6][7] |

| Molecular Formula | C₆H₈BNO₂ | [1][4][6][7] |

| Molecular Weight | 136.95 g/mol | [1][6][7] |

| Appearance | White solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | 335.5 °C at 760 mmHg (Predicted) | [4][8] |

| Density | 1.18 g/cm³ (Predicted) | [4][8] |

| Flash Point | 156.7 °C (Predicted) | [4][8] |

| pKa | Data not available | |

| Solubility | Data not available |

Note: The boiling point, density, and flash point are predicted values and should be used as estimates. The lack of extensive experimental data is likely due to the compound's instability.

Stability and Handling

A critical consideration when working with this compound is its stability. 2-Pyridylboronic acids are known to be susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom.[2][3] This decomposition can be accelerated by heat, moisture, and basic conditions.[2]

Storage: To minimize degradation, this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) in a freezer at temperatures between -20°C and 0-8°C.[1][5]

Handling: Handle the compound in a dry, inert atmosphere whenever possible. For applications requiring high purity and yield, using a freshly opened or properly stored container is recommended. An alternative approach to circumvent the instability of 2-pyridylboronic acids is the use of air-stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, which can release the boronic acid in situ during the reaction.[2][9][10]

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from 2-bromo-4-methylpyridine, followed by borylation with a trialkyl borate.[11] The following is a detailed experimental protocol adapted from procedures for structurally similar pyridyl boronic acids.[11]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-4-methylpyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve 2-bromo-4-methylpyridine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by flash column chromatography on silica gel. Due to the potential instability of the final product, it is advisable to use it promptly after purification.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][12] These structural motifs are prevalent in many pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent system.

-

Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling. Its utility is somewhat hampered by its inherent instability, which necessitates careful handling and storage. The use of stable precursors like MIDA boronates offers a practical solution to this challenge. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this important building block in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (4-Methylpyridin-2-yl)boronic acid | 372963-48-9 [sigmaaldrich.com]

- 6. This compound | C6H8BNO2 | CID 2762744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-METHYLPYRIDIN-2-YL)BORONIC ACID | CAS 372963-48-9 [matrix-fine-chemicals.com]

- 8. lookchem.com [lookchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (4-methylpyridin-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable two-step synthetic pathway for producing (4-methylpyridin-2-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The protocol details the preparation of the key intermediate, 2-bromo-4-methylpyridine, followed by its conversion to the target boronic acid via a lithium-halogen exchange and subsequent borylation.

(4-Methylpyridin-2-yl)boronic acid is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its structural features make it an essential component in the synthesis of complex molecules, including biologically active compounds for pharmaceutical and agrochemical development.[1]

Overall Synthetic Pathway

The synthesis is typically achieved in a two-step sequence. The first step involves the conversion of the commercially available 2-amino-4-methylpyridine to 2-bromo-4-methylpyridine via a Sandmeyer-type reaction. The second step is a lithium-halogen exchange on the brominated intermediate, followed by quenching with a borate ester to yield the final product.

Caption: Overall synthetic scheme for (4-methylpyridin-2-yl)boronic acid.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylpyridine

This procedure details the synthesis of the key intermediate 2-bromo-4-methylpyridine from 2-amino-4-methylpyridine via a Sandmeyer-type reaction.[2]

Reaction Scheme:

2-Amino-4-methylpyridine → 2-Bromo-4-methylpyridine

Quantitative Data:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Equivalents) | Notes |

| 2-Amino-4-methylpyridine | 108.14 | 1.0 | Starting material |

| Hydrobromic Acid (48%) | 80.91 | Excess | Solvent and acid source |

| Bromine (Br₂) | 159.81 | 1.5 - 3.0 | Brominating agent |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 - 1.5 | Diazotizing agent |

| Water (H₂O) | 18.02 | - | Solvent for NaNO₂ |

| Ethyl Acetate / Diethyl Ether | - | - | Extraction solvent |

| Anhydrous Sodium Sulfate | 142.04 | - | Drying agent |

Methodology:

-

Preparation: In a suitable reaction vessel equipped with vigorous stirring, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the resulting mixture to between -5 °C and 0 °C using an ice-salt bath.[2]

-

Bromination: While maintaining the temperature below 0 °C, slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution.[2]

-

Diazotization: In a separate beaker, prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is strictly maintained below 0 °C. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.[2]

-

Work-up: Allow the reaction to slowly warm to 20 °C.[2] Neutralize the mixture carefully and extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or diethyl ether.[2]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation or column chromatography to yield 2-bromo-4-methylpyridine.[2]

Step 2: Synthesis of (4-methylpyridin-2-yl)boronic acid

This procedure describes the conversion of 2-bromo-4-methylpyridine to the target boronic acid via a lithium-halogen exchange followed by reaction with triisopropyl borate. This protocol is adapted from established procedures for structurally similar pyridyl boronic acids.[3][4]

Quantitative Data:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Equivalents) | Notes |

| 2-Bromo-4-methylpyridine | 172.02 | 1.0 | Starting material |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Solvent |

| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | Lithiating agent (e.g., 2.5 M in hexanes) |

| Triisopropyl borate B(O-iPr)₃ | 188.08 | 1.2 | Borylating agent |

| Aqueous Hydrochloric Acid (HCl) | 36.46 | - | Quenching and hydrolysis |

Methodology:

-

Reaction Setup: Prepare a solution of 2-bromo-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature is maintained. Stir the reaction mixture at -78 °C for 1-2 hours to facilitate complete lithium-halogen exchange.[4]

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition, allow the mixture to slowly warm to room temperature and stir overnight.[4]

-

Hydrolysis & Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C. Remove the organic solvent under reduced pressure.[4]

-

Isolation: Adjust the pH of the remaining aqueous layer to induce the precipitation of the (4-methylpyridin-2-yl)boronic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.[4]

Caption: Experimental workflow for the synthesis of (4-methylpyridin-2-yl)boronic acid.

References

The Synthetic Utility of 4-Picoline-2-boronic Acid: A Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Picoline-2-boronic acid, also known as 4-methylpyridin-2-ylboronic acid, has emerged as a valuable and versatile building block in modern organic synthesis. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This reaction enables the straightforward synthesis of 2-aryl-4-methylpyridines, a structural motif frequently encountered in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and functional materials.[1][2]

This technical guide provides an in-depth overview of the applications of 4-picoline-2-boronic acid in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. It includes detailed experimental protocols, a compilation of quantitative data from the literature, and graphical representations of the reaction mechanism and experimental workflow to aid researchers in the practical application of this important synthetic reagent.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, allowing for the efficient and selective formation of C(sp²)–C(sp²) bonds. The reaction typically involves the coupling of an organoboron compound, such as 4-picoline-2-boronic acid, with an aryl or heteroaryl halide or triflate, catalyzed by a palladium complex in the presence of a base.[3][4]

The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below. It involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

References

An In-depth Technical Guide to the Stability and Storage of 4-Methylpyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Methylpyridine-2-boronic acid (C₆H₈BNO₂), a critical reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Understanding its stability profile is paramount for ensuring reaction reproducibility, purity of products, and overall success in research and development endeavors.

Core Stability Challenges for Pyridineboronic Acids

While specific quantitative stability data for this compound is not extensively published, its stability profile can be inferred from the well-documented behavior of arylboronic and, more specifically, pyridineboronic acids. Several key degradation pathways are of primary concern.

1.1. Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, typically in the presence of water, and replaced by a carbon-hydrogen bond.[2][3] This process results in the formation of 4-methylpyridine and boric acid, representing a direct loss of the active reagent. The reaction (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃) is influenced by pH, with accelerated decomposition often observed in both acidic and basic conditions.[2][4][5] For heteroaromatic boronic acids, including pyridine derivatives, the pH can control various protodeboronation pathways.[2] Some pyridineboronic acids, especially 2-substituted ones, are known to be particularly susceptible to protodeboronation, which can compromise their stability.

1.2. Dehydration and Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium reaction, and the presence of moisture can shift the equilibrium back towards the monomeric boronic acid. While boroxines are often viable coupling partners themselves, their formation can complicate stoichiometry and reaction kinetics. Storing the compound in a dry environment is crucial to minimize this process.

1.3. Oxidation: The boron center is susceptible to oxidation, which can be initiated by exposure to air, oxidizing agents, or even biologically generated hydrogen peroxide.[4][6] This process can lead to the formation of boric acid and the corresponding phenol (4-methyl-2-hydroxypyridine), another inactive byproduct.[6] Storing under an inert atmosphere can mitigate oxidative degradation.[4] Recent research has shown that intramolecular ligation, such as forming a mixed anhydride with a carboxylic acid, can dramatically increase oxidative stability by thousands of fold.[7]

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of this compound, adherence to strict storage and handling protocols is essential.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 0-8°C. For long-term storage, -20°C is recommended.[1][8] | Low temperatures slow down the rates of all potential degradation reactions. |

| Atmosphere | Handle and store under an inert gas (e.g., Nitrogen or Argon).[8][9] | Prevents oxidation of the electron-deficient boron center.[4] |

| Moisture | Store in a tightly-closed container in a dry place. Avoid exposure to moist air.[10][11][12] | Minimizes water-mediated degradation, such as protodeboronation and hydrolysis back from any boroxine form.[2] |

| Light | Store in a light-resistant container. | Although less documented for this specific compound, light can catalyze oxidative processes in sensitive reagents. |

| Container | Use original, tightly sealed containers. Avoid metal containers.[8][9] | Prevents contamination and reaction with container materials. |

| Handling | Use only in a well-ventilated area or chemical fume hood.[13] Avoid creating dust.[9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13] | Ensures user safety and prevents contamination of the reagent. |

Illustrative Stability Data Presentation

While specific quantitative data is proprietary to manufacturers, a typical stability study would generate data presented as follows. This table serves as a template for how such data should be structured for analysis.

| Stress Condition | Timepoint | Assay (% Purity by HPLC) | Major Degradant (% Area) |

| 25°C / 60% RH | 0 | 98.5% | 0.8% (4-Methylpyridine) |

| 1 Month | 96.2% | 2.9% (4-Methylpyridine) | |

| 3 Months | 92.1% | 6.5% (4-Methylpyridine) | |

| 40°C / 75% RH | 0 | 98.5% | 0.8% (4-Methylpyridine) |

| 1 Month | 89.7% | 8.9% (4-Methylpyridine) | |

| 3 Months | 78.4% | 19.8% (4-Methylpyridine) | |

| 5°C (Sealed, Inert) | 0 | 98.5% | 0.8% (4-Methylpyridine) |

| 6 Months | 98.3% | 0.9% (4-Methylpyridine) | |

| 12 Months | 98.1% | 1.1% (4-Methylpyridine) |

Experimental Protocols for Stability Assessment

A robust stability-indicating method is crucial for accurately determining the shelf-life and degradation profile of this compound.

4.1. High-Performance Liquid Chromatography (HPLC) Method

A generalized HPLC protocol is the gold standard for quantifying the purity of boronic acids and detecting degradation products.[4]

-

Objective: To develop a stability-indicating HPLC method that separates this compound from its potential degradants, primarily 4-methylpyridine (from protodeboronation).

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically required.

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Program (Illustrative):

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a precisely weighed amount of the boronic acid in a suitable solvent (e.g., Acetonitrile/Water mixture) to a known concentration (e.g., 1 mg/mL).

-

Procedure:

-

Place samples of this compound under various stress conditions (e.g., elevated temperature, humidity).

-

At specified time intervals, withdraw samples, prepare them as described above, and inject them into the HPLC system.

-

Monitor the peak area of the parent compound and any new peaks that appear.

-

Calculate the percentage of remaining this compound and the relative percentage of each degradant.

-

4.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides qualitative and semi-quantitative information about the degradation process.[4]

-

Objective: To monitor the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products in solution.[4]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A suitable deuterated solvent such as DMSO-d₆ or D₂O.

-

Procedure:

-

Dissolve a known quantity of the boronic acid in the deuterated solvent inside an NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

-

Subject the sample to stress conditions (e.g., add a drop of D₂O, heat the sample) and acquire spectra at regular intervals.

-

Observe the change in integration of characteristic peaks for the starting material and the emergence of new peaks (e.g., those corresponding to 4-methylpyridine).

-

Visualized Degradation Pathways and Workflows

Diagram 1: Key Degradation Pathways

Primary degradation routes for this compound.

Diagram 2: General Workflow for a Stability Study

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. journals.asm.org [journals.asm.org]

- 7. pnas.org [pnas.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pipharm.com [pipharm.com]

The Pivotal Role of 4-Methylpyridine-2-boronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs can profoundly influence the pharmacological profile of a lead compound. Among these, the pyridine ring is a privileged scaffold, frequently found in FDA-approved drugs.[1] When functionalized with a boronic acid group, it becomes a versatile building block, particularly for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions. This technical guide focuses on the synthesis, properties, and medicinal chemistry applications of 4-methylpyridine-2-boronic acid, a key reagent in the construction of novel therapeutics, with a particular focus on its role in the development of kinase inhibitors.

Synthesis and Chemical Properties

This compound is a stable, yet reactive, organoboron compound. Its synthesis typically involves a multi-step process, starting from a readily available precursor such as 2-bromo-4-methylpyridine. The conversion of the bromopyridine to the corresponding boronic acid is a critical step, often achieved through a lithium-halogen exchange followed by borylation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₈BNO₂ |

| Molecular Weight | 136.95 g/mol |

| CAS Number | 372963-48-9 |

| Appearance | Typically a solid |

| Solubility | Soluble in many organic solvents |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in medicinal chemistry lies in its application as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common structural motifs in biologically active molecules.[2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2]

The general workflow for a Suzuki-Miyaura coupling reaction involving a pyridinyl boronic acid is depicted below.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. A logical approach to optimizing these conditions is crucial for achieving high yields.

Caption: Logic diagram for optimizing Suzuki-Miyaura reaction conditions.

Application in Kinase Inhibitor Development: The Case of M4K2009

A compelling example of the utility of a 4-methylpyridine scaffold in medicinal chemistry is the development of M4K2009, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2).[3][4] ALK2 is a type I bone morphogenetic protein (BMP) receptor, and its dysregulation is implicated in diseases such as Diffuse Intrinsic Pontine Glioma (DIPG), a rare and aggressive childhood brain tumor.[5][6]

M4K2009 was developed as an analog of the known ALK2 inhibitor LDN-214117 and demonstrates high potency and selectivity for ALK2 over other kinases, such as ALK5.[7]

Quantitative Biological Data for M4K2009

| Target | IC₅₀ (nM) | Assay Type |

| ALK2 | 9 | Biochemical Kinase Assay |

| ALK5 | 2427 | Biochemical Kinase Assay |

| hERG | 8000 | Ion Channel Assay |

Data sourced from Probechem Biochemicals.[3]

The high selectivity of M4K2009 for ALK2 over ALK5 is a critical feature, as inhibition of ALK5 can lead to off-target effects.

The ALK2 Signaling Pathway and Inhibition by M4K2009

The BMP signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. The binding of a BMP ligand to its receptor complex initiates a signaling cascade that involves the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[5] M4K2009 acts as a competitive inhibitor at the ATP-binding site of the ALK2 kinase domain, thereby blocking the phosphorylation of downstream signaling molecules.[6][8]

Caption: The BMP/ALK2 signaling pathway and the point of inhibition by M4K2009.

Experimental Protocols

Synthesis of (4-Methylpyridin-2-yl)boronic Acid (Adapted from a similar procedure)

This protocol is adapted from the synthesis of (4-Methoxypyridin-2-YL)boronic acid and can be applied with appropriate modifications for the synthesis of this compound starting from 2-bromo-4-methylpyridine.[9][10]

Step 1: Lithiation of 2-Bromo-4-methylpyridine

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a solution of 2-bromo-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

Step 2: Borylation

-

To the reaction mixture from Step 1, slowly add triisopropyl borate (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Work-up

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Adjust the pH of the aqueous layer to approximately 7 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

General Procedure for Suzuki-Miyaura Coupling of (4-Methylpyridin-2-yl)boronic acid pinacol ester with an Aryl Bromide

This general protocol can be used as a starting point for the coupling of (4-methylpyridin-2-yl)boronic acid pinacol ester with various aryl bromides.[11][12]

Materials:

-

(4-Methylpyridin-2-yl)boronic acid pinacol ester (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

-

To a dry Schlenk flask, add the (4-methylpyridin-2-yl)boronic acid pinacol ester, aryl bromide, palladium catalyst, and base.

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Representative Yields for Suzuki-Miyaura Coupling of 2-Pyridyl Boronates

| 2-Pyridyl Boronate | Aryl Bromide | Yield (%) |

| Lithium triisopropyl 2-pyridylboronate | 3,5-Bis(trifluoromethyl)bromobenzene | 82 |

| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | 74 |

| Lithium triisopropyl 2-pyridylboronate | 2-Bromotoluene | 85 |

Data adapted from Buchwald et al.[11]

Conclusion

This compound and its derivatives are invaluable tools in the medicinal chemist's arsenal. Their utility in constructing complex molecular architectures through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction has been demonstrated in the successful development of potent and selective kinase inhibitors. The case of M4K2009 highlights the potential of this scaffold in addressing challenging therapeutic targets. As our understanding of disease biology deepens, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly continue to grow, paving the way for the discovery of the next generation of innovative medicines.

References

- 1. TGFβ/BMP Type I Receptors ALK1 and ALK2 Are Essential for BMP9-induced Osteogenic Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 4-Methylpyridine-2-boronic Acid in Modern Pharmaceutical Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents. Among the vast array of pyridine-based building blocks, 4-methylpyridine-2-boronic acid has emerged as a particularly valuable synthon. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, which facilitates the efficient construction of carbon-carbon bonds essential for the synthesis of complex drug molecules.[1] This technical guide provides a comprehensive overview of this compound as a building block in pharmaceuticals, detailing its synthesis, applications in drug discovery with a focus on kinase inhibitors, and the signaling pathways modulated by the resulting compounds.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₆H₈BNO₂ and a molecular weight of 136.95 g/mol .[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈BNO₂ | [2] |

| Molecular Weight | 136.95 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 372963-48-9 | [2] |

| IUPAC Name | (4-methylpyridin-2-yl)boronic acid | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 2-bromo-4-methylpyridine. This process involves a lithium-halogen exchange followed by borylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-4-methylpyridine (Precursor)

A common method for the synthesis of 2-bromo-4-methylpyridine is via a Sandmeyer-type reaction starting from 2-amino-4-methylpyridine.

-

Reactants: 2-amino-4-methylpyridine, hydrobromic acid, bromine, sodium nitrite.

-

Procedure:

-

Dissolve 2-amino-4-methylpyridine in hydrobromic acid (48%) and cool the mixture to -5 to 0 °C.

-

Slowly add bromine dropwise while maintaining the temperature below 0 °C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 0 °C.

-

Allow the reaction to warm to room temperature, then basify with a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-bromo-4-methylpyridine.

-

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange of 2-bromo-4-methylpyridine followed by reaction with a borate ester.

-

Reactants: 2-bromo-4-methylpyridine, n-butyllithium, triisopropyl borate, hydrochloric acid.

-

Procedure:

-

Dissolve 2-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool to -78 °C.

-

Add n-butyllithium dropwise and stir the mixture for 1-2 hours at -78 °C to form the lithiated intermediate.

-

Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with aqueous hydrochloric acid.

-

Adjust the pH to precipitate the boronic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Caption: Synthetic workflow for this compound.

Application in Pharmaceutical Synthesis: Kinase Inhibitors

The 4-methyl-2-pyridyl moiety is a key structural feature in numerous kinase inhibitors, which are a class of targeted cancer therapies that block the action of protein kinases.[3] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. This compound is an essential building block for introducing this pharmacophore into drug candidates via the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide. It is widely used in pharmaceutical manufacturing due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: p38 MAPK and VEGFR-2 Inhibitors

The 4-methyl-2-pyridyl group is a common feature in inhibitors of p38 mitogen-activated protein kinase (MAPK) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are important targets in oncology and inflammatory diseases.

-

p38 MAPK Inhibitors: The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, and its inhibition can reduce inflammation.[5] Several p38 MAPK inhibitors incorporating a pyridinyl moiety have been developed.

-

VEGFR-2 Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibiting VEGFR-2 can therefore starve tumors of their blood supply.

While a specific FDA-approved drug directly citing the use of this compound in its publicly available synthesis is not readily identifiable, numerous patents and research articles describe the synthesis of potent kinase inhibitors containing the 4-methyl-2-pyridyl moiety using this building block.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide to form a biaryl compound, a common core structure of kinase inhibitors.

-

Reactants: this compound (1.2 equiv.), Aryl bromide (1.0 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv.), Solvent (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl bromide, this compound, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

-

| Reactant 1 (Aryl Halide) | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-4-methylpyridine | 85-95 |

| 1-Bromo-4-fluorobenzene | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 2-(4-Fluorophenyl)-4-methylpyridine | 80-90 |

| 3-Bromobenzonitrile | This compound | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 3-(4-Methylpyridin-2-yl)benzonitrile | 75-85 |

Signaling Pathways

Drugs containing the 4-methyl-2-pyridyl moiety often target key signaling pathways implicated in cancer and inflammation.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a cascade of protein phosphorylations that culminates in the activation of transcription factors, leading to the expression of inflammatory cytokines and other stress-response genes.

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway

Binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote cell proliferation, survival, and migration, as well as vascular permeability.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceuticals, particularly kinase inhibitors. Its facile incorporation into complex molecules via the robust and efficient Suzuki-Miyaura cross-coupling reaction has made it a staple in the medicinal chemist's toolbox. The resulting compounds, often targeting critical signaling pathways such as p38 MAPK and VEGFR-2, hold significant promise for the treatment of cancer and inflammatory diseases. As drug discovery continues to evolve, the demand for such strategic and adaptable building blocks will undoubtedly grow, further solidifying the importance of this compound in the development of next-generation therapeutics.

References

- 1. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Purity of 4-Methylpyridine-2-boronic Acid for Researchers and Drug Development Professionals

Introduction: 4-Methylpyridine-2-boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. Its utility in the synthesis of complex organic molecules makes it a compound of significant interest in pharmaceutical and materials science research. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and complications in purification of the final products. This technical guide provides a comprehensive overview of the commercial availability of this compound, its typical purity levels, and detailed protocols for its purity analysis.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The compound, identified by its CAS Number 372963-48-9, is typically offered with a purity of 95% or higher, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Below is a summary of representative commercial sources and their stated purities.

| Supplier | CAS Number | Reported Purity | Available Quantities |

| Chem-Impex | 372963-48-9 | ≥ 95% (NMR)[1] | Grams to bulk |

| Alfa Chemistry | 372963-48-9 | 95% | Inquire for quantities |

| Sigma-Aldrich | Not specified for the 2-boronic acid isomer, but related compounds are available | Purity not specified for all research chemicals | Milligrams to grams |

| Boron Molecular | 579476-63-4 (for 2-Methylpyridine-4-boronic acid) | 97% | 5g, 10g, 25g, 100g |

Note: The availability and specifications from suppliers are subject to change. It is always recommended to consult the supplier's certificate of analysis (CoA) for the most accurate and up-to-date information.

Quality Control Workflow for this compound

A systematic quality control process is essential to verify the identity and purity of commercially procured this compound before its use in sensitive applications. The following diagram illustrates a typical workflow.

References

The Pyridine Paradox: A Technical Guide to Suzuki-Miyaura Coupling with Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the pyridine moiety is a cornerstone of modern medicinal chemistry, with pyridine-based structures found in a vast array of FDA-approved drugs targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these vital biaryl and heteroaryl structures.[5] However, the use of pyridine boronic acids in these reactions is fraught with challenges, a phenomenon often dubbed the "2-pyridyl problem," which extends to other isomers as well.[6][7][8] This technical guide provides an in-depth exploration of the nuances of Suzuki-Miyaura couplings involving pyridine boronic acids, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers in this critical area of drug discovery.

The Challenge: Instability and Catalyst Inhibition

The primary hurdles in the Suzuki-Miyaura coupling of pyridine boronic acids stem from two key issues:

-

Protodeboronation: Pyridine boronic acids, particularly the 2-pyridyl isomer, are highly susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, leading to the formation of pyridine and effectively quenching the desired reaction.[6][8][9] The nitrogen atom in the 2-position is believed to facilitate this unwanted side reaction.[8]

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, thus hindering the catalytic cycle.[6][7]

These challenges necessitate carefully optimized reaction conditions, including the judicious selection of catalysts, ligands, bases, and solvents to achieve high yields and reproducibility.

Comparative Data on Pyridine Boronic Acid Isomers

The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the pyridine ring. While a direct, side-by-side comparison under identical conditions is challenging to compile from the literature, the following tables summarize representative data for the coupling of 2-, 3-, and 4-pyridyl boronic acids with various aryl halides.

Coupling of 2-Pyridyl Boronic Acids & Derivatives

The coupling of 2-pyridyl boronic acids is the most challenging.[6][7] Success often relies on the use of stabilized boronic acid derivatives, such as pinacol esters or MIDA boronates, in combination with highly active, sterically hindered, and electron-rich phosphine ligands.[6][8]

| Aryl Halide | 2-Pyridyl Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | 6-Methoxypyridyl-2-boronic ester | Pd₂(dba)₃ (1.0) | 1c (phosphine chloride) (2.0) | K₃PO₄ | Dioxane | 100 | 18 | 95 |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (phosphite) (3.0) | K₃PO₄ | Dioxane | 100 | 18 | 74 |

| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (phosphite) (3.0) | K₃PO₄ | Dioxane | 100 | 18 | 82 |

| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2 (phosphine oxide) (4.5) | KF | Dioxane | 100 | 18 | 73 |

Data synthesized from multiple sources; conditions are representative and may not be directly comparable.[10][11]

Coupling of 3-Pyridyl Boronic Acids

3-Pyridylboronic acids generally exhibit better reactivity compared to their 2-pyridyl counterparts, as the boronic acid group is further removed from the potentially interfering nitrogen atom.

| Aryl Halide | 3-Pyridyl Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |

| 4-Bromotoluene | Pyridine-3-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 |

| 1-Bromo-4-fluorobenzene | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 90 |

Data synthesized from multiple sources; conditions are representative and may not be directly comparable.[12]

Coupling of 4-Pyridyl Boronic Acids

4-Pyridylboronic acids are also viable coupling partners, though their reactivity can be influenced by the electron-withdrawing nature of the pyridine ring. Optimized catalyst systems are often required for successful transformations.[6][13]

| Aryl Halide | 4-Pyridyl Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromo-N,N-dimethylaniline | 4-Pyridineboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 92 |

| 1-Bromo-4-tert-butylbenzene | 4-Pyridineboronic acid pinacol ester | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 85 |

| 2-Bromonaphthalene | 4-Pyridineboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 89 |

Data synthesized from multiple sources; conditions are representative and may not be directly comparable.

Key Factors Influencing Reaction Success

The successful Suzuki-Miyaura coupling of pyridine boronic acids is a multifactorial problem. The following diagram illustrates the key relationships between the various components of the reaction.

Caption: Key factors influencing the outcome of Suzuki-Miyaura couplings with pyridine boronic acids.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Experimental Protocols

The following protocols provide a general framework for conducting Suzuki-Miyaura couplings with pyridine boronic acids. Optimization of specific parameters is often necessary for individual substrates.

General Protocol for Conventional Heating

This protocol is adapted from a procedure for the coupling of 2-chloropyridine with pyridine-3-boronic acid.[12]

Materials:

-

Aryl halide (1.0 mmol, 1.0 eq)

-

Pyridine boronic acid or ester (1.2 mmol, 1.2 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

-

Degassed water (if using a biphasic system)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, pyridine boronic acid/ester, palladium catalyst, ligand, and base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Microwave-Assisted Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for challenging couplings.[6]

Materials:

-

Aryl halide (1.0 eq)

-

Pyridine boronic acid or ester (1.0-1.5 eq)

-

Palladium catalyst (0.5-5 mol%)

-

Ligand (if required) (1-10 mol%)

-

Base (2.0-3.0 eq)

-

Degassed solvent

Procedure:

-

Reaction Setup: To a microwave reaction vessel, add the aryl halide, pyridine boronic acid/ester, catalyst, ligand (if used), and base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

-

Work-up and Purification: Follow the same work-up and purification procedure as for conventional heating.

The following diagram outlines the general workflow for these experimental protocols.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.

Conclusion

The Suzuki-Miyaura coupling of pyridine boronic acids is a powerful yet challenging transformation in the synthesis of pharmaceutically relevant compounds. A thorough understanding of the underlying challenges, including protodeboronation and catalyst inhibition, is crucial for success. By carefully selecting the appropriate pyridine boronic acid isomer or derivative, employing highly active catalyst systems with sterically demanding and electron-rich ligands, and optimizing reaction conditions, researchers can effectively navigate the "pyridine paradox" and unlock the full potential of this versatile reaction in drug discovery and development.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Methylpyridine-2-boronic acid with Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of particular importance in the field of drug discovery and development, where the construction of biaryl and heteroaryl scaffolds is a common strategy for the synthesis of biologically active molecules. Pyridine derivatives, in particular, are prevalent structural motifs in a wide range of pharmaceuticals, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antiviral properties.[1]

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 4-Methylpyridine-2-boronic acid with various aryl bromides. The resulting 2-aryl-4-methylpyridine products are valuable intermediates and target molecules in medicinal chemistry.[2][3] However, the Suzuki coupling of 2-pyridylboronic acids can be challenging due to the "2-pyridyl problem," where the boronic acid is prone to protodeboronation, leading to reduced yields. Careful selection of catalysts, ligands, and reaction conditions is therefore crucial for a successful transformation. These notes are intended to guide researchers in overcoming these challenges and efficiently synthesizing a library of 2-aryl-4-methylpyridine derivatives.

Data Presentation

The following tables summarize representative yields for Suzuki coupling reactions to form 2-aryl-4-methylpyridine scaffolds. While the data presented here is for the coupling of 2-bromo-4-methylpyridine with various arylboronic acids (the reverse of the title reaction), it provides a strong indication of the expected yields and the influence of electronic effects on the reaction outcome.

Table 1: Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Arylboronic Acids [4]

| Arylboronic Acid | Product | Representative Yield (%) | Notes |

| Phenylboronic acid | 2-Phenyl-4-methylpyridine | 81 | Baseline for unsubstituted arylboronic acid. |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 | Electron-donating groups on the arylboronic acid can lead to higher yields. |

| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 | Electron-withdrawing groups are well-tolerated. |

| 3-Thienylboronic acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 | Heteroarylboronic acids are also effective coupling partners. |

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Halides

| Parameter | Condition |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or other palladium complexes with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | 80-120 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 - 1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-4-methylpyridine product.[4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 2-aryl-4-methylpyridines via Suzuki coupling.

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Methylpyridine-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 4-methylpyridine-2-boronic acid with various aryl halides. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of 2-aryl-4-methylpyridine scaffolds, which are key components in a range of biologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[2] The reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[3]

The cross-coupling of this compound is particularly relevant for the synthesis of substituted pyridines, which are prevalent in many pharmaceutical agents. However, the presence of the nitrogen atom in the pyridine ring can sometimes lead to challenges, such as catalyst inhibition or competing side reactions.[1] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical experimental workflow for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is outlined below. It is essential to maintain an inert atmosphere throughout the reaction to prevent the degradation of the catalyst.

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids with various aryl halides. While specific data for this compound is limited in the literature, these examples with structurally similar compounds provide a strong basis for reaction optimization.

Table 1: Cross-Coupling of 2-Pyridylboronic Acid Derivatives with Aryl Halides

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | 81[4] |

| 2 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | 92 (representative)[4] |

| 3 | 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | 80 (representative)[4] |

| 4 | 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | 73 (representative)[4] |

| 5 | Aryl Bromide | Pyridyl-2-boronic Ester | POPd-mix (3) | - | t-BuOLi | Isopropanol | 90 | 12 | Moderate to high[5] |

| 6 | Aryl Bromide | Pyridyl-2-boronic Ester | 1c (see source) (3) | - | i-PrOLi, CsF | Dioxane | 90 | 18 | Moderate to high[5] |

Table 2: Catalyst and Base Screening for a Model Suzuki-Miyaura Coupling

| Entry | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | Varies |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | Generally good to excellent[4] |

| 3 | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | Often high for challenging substrates |

| 4 | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | Acetonitrile | Used in Heck, but adaptable |

| 5 | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane | Standard conditions, often effective[6] |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol serves as a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[4]

-

Base (e.g., K₂CO₃, 2.0 equiv)[4]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[4]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (3 mol%), and base (2.0 equiv).[1]

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1][4]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

-